molecular formula C17H20N4O2S B6719248 N-methyl-2-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoylamino]acetamide

N-methyl-2-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoylamino]acetamide

Cat. No.: B6719248
M. Wt: 344.4 g/mol
InChI Key: UVJJYAFLQCJZBS-UHFFFAOYSA-N
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Description

N-methyl-2-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoylamino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, which is known for its biological activity and presence in many pharmacologically active molecules.

Properties

IUPAC Name

N-methyl-2-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-18-15(22)10-19-16(23)21-17-20-13-8-7-12(9-14(13)24-17)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,18,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJJYAFLQCJZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC(=O)NC1=NC2=C(S1)CC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoylamino]acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Carbamoylation: The benzothiazole derivative is then reacted with an isocyanate to form the carbamoyl group.

    Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or benzothiazole nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various N-alkylated or N-arylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-methyl-2-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoylamino]acetamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to various enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A simpler benzothiazole derivative with similar biological activity.

    6-Phenylbenzothiazole: Another benzothiazole derivative with a phenyl group, used in similar applications.

    N-methylbenzothiazole: A methylated benzothiazole derivative with comparable properties.

Uniqueness

N-methyl-2-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoylamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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